![molecular formula C16H15Cl2NO4 B2664300 ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate CAS No. 478045-88-4](/img/structure/B2664300.png)
ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate is a chemical compound with the molecular formula C16H15Cl2NO4 . It is used in various applications in the field of chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 516.9±50.0 °C and a density of 1.425±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Anticancer Activity
Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. The presence of the indole ring system contributes to their biological activity. Researchers have explored the synthesis and evaluation of indole-based compounds for their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .
Antimicrobial Properties
Indole derivatives exhibit promising antimicrobial effects. These compounds have been studied for their ability to combat bacterial, fungal, and viral infections. Their mechanism of action often involves disrupting essential cellular processes in pathogens. The compound’s unique structure may contribute to its antimicrobial activity .
Anti-inflammatory Effects
Indole derivatives have been investigated as potential anti-inflammatory agents. By modulating inflammatory pathways, these compounds could play a role in managing inflammatory disorders. Researchers explore their impact on cytokine production, immune response, and tissue inflammation .
Neuroprotective Potential
The indole scaffold has implications for neuroprotection. Compounds like the one may offer therapeutic benefits in neurodegenerative diseases. Researchers study their ability to enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation .
Antioxidant Properties
Indole derivatives often possess antioxidant properties due to their ability to scavenge free radicals. These compounds may protect cells from oxidative damage and contribute to overall health. Investigations focus on their antioxidant capacity and potential applications in preventing oxidative stress-related diseases .
Drug Design and Development
The compound’s unique structure makes it an interesting candidate for drug design. Medicinal chemists explore modifications to enhance its pharmacological properties, such as bioavailability, selectivity, and metabolic stability. Rational drug design efforts may lead to novel therapeutic agents based on this scaffold .
Propiedades
IUPAC Name |
ethyl 2-[3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-oxopyridin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4/c1-2-23-15(21)9-19-6-5-14(20)12(16(19)22)7-10-3-4-11(17)8-13(10)18/h3-6,8,20H,2,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLWLLVYCTZIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=C(C1=O)CC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

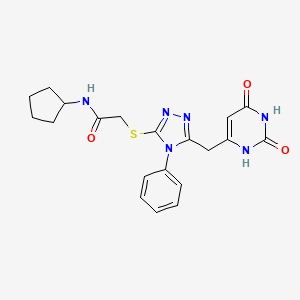
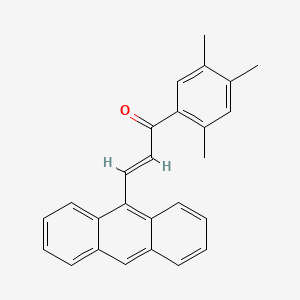

![N-(4-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2664226.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2664227.png)
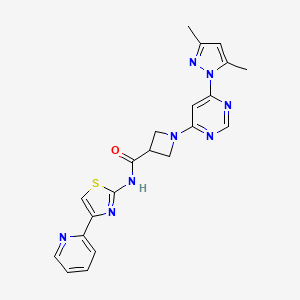

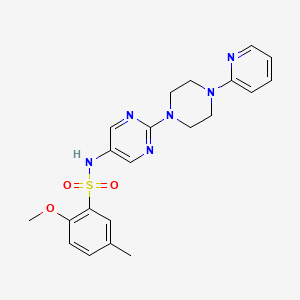

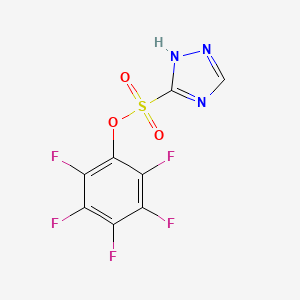
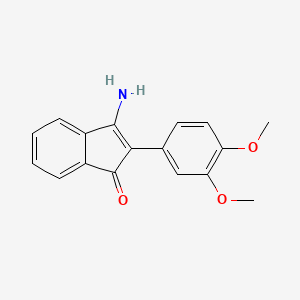
![Methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2664238.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2664239.png)
